molecular formula C15H12IN3 B1497995 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 1017781-34-8

3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1497995
CAS RN: 1017781-34-8
M. Wt: 361.18 g/mol
InChI Key: FLXQDKZROUTIQQ-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, also known as IPI-145, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPI-145 belongs to a class of compounds known as phosphoinositide 3-kinase (PI3K) inhibitors, which have been shown to have promising effects in the treatment of various diseases. In

Mechanism of Action

3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine works by inhibiting the activity of PI3K, which is an enzyme that plays a key role in cell signaling pathways. PI3K is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine can disrupt these pathways and induce apoptosis in cancer cells. In addition, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine can also suppress the activity of immune cells, which can help to reduce inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine can induce apoptosis by disrupting cell signaling pathways. In addition, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine can also inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In autoimmune diseases, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine can suppress the activity of immune cells, which can help to reduce inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is that it has been shown to have a high degree of selectivity for PI3K. This means that it is less likely to have off-target effects on other cellular processes. In addition, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to have good pharmacokinetic properties, which means that it can be administered orally and has a long half-life. However, one of the limitations of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is that it has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. One area of interest is the development of combination therapies that include 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine and other drugs. For example, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have synergistic effects when combined with other PI3K inhibitors or with drugs that target other cellular pathways. In addition, there is also interest in the development of more potent and selective PI3K inhibitors that can overcome some of the limitations of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, such as its low solubility in water. Finally, there is also interest in exploring the potential use of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine in other disease areas, such as cardiovascular disease and neurodegenerative diseases.

Scientific Research Applications

3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the treatment of cancer. PI3K inhibitors have been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. PI3K inhibitors have been shown to suppress the activity of immune cells, which can help to reduce inflammation and tissue damage in these conditions.

properties

IUPAC Name

5-(4-iodophenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXQDKZROUTIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655868
Record name 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

CAS RN

1017781-34-8
Record name 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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